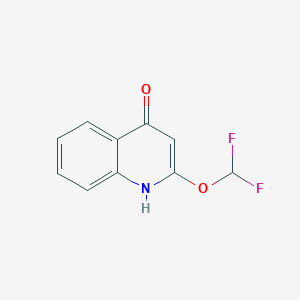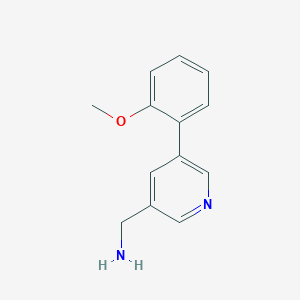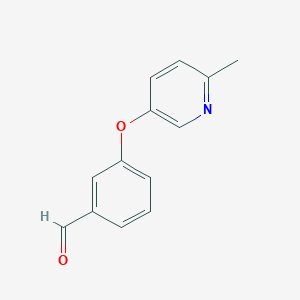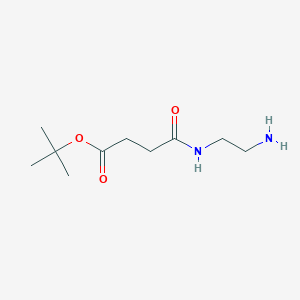
NH2-C2-amido-C2-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NH2-C2-amido-C2-Boc involves the reaction of tert-butyl 4-oxobutanoate with 2-aminoethylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
NH2-C2-amido-C2-Boc undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Amidation Reactions: The compound can form amide bonds with carboxylic acids or their derivatives.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Amidation Reactions: Reagents include carboxylic acids, anhydrides, or esters. Conditions often involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection Reactions: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed
Major Products Formed
Substitution Reactions: Alkylated or acylated derivatives.
Amidation Reactions: Amide-linked products.
Deprotection Reactions: Free amine derivatives
Applications De Recherche Scientifique
NH2-C2-amido-C2-Boc is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of PROTACs to study protein degradation mechanisms.
Biology: Employed in cellular studies to investigate the effects of targeted protein degradation on cellular pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
NH2-C2-amido-C2-Boc functions as a linker in PROTACs, facilitating the binding of the target protein to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein turnover and regulation within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
NH2-C5-NH-Boc: Another PROTAC linker used in similar applications.
NH2-C3-amido-C3-Boc: A variant with a different chain length, affecting its binding properties and efficiency.
Uniqueness
NH2-C2-amido-C2-Boc is unique due to its specific alkyl/ether composition, which provides optimal flexibility and stability in PROTAC synthesis. Its structure allows for efficient binding and degradation of target proteins, making it a valuable tool in research and therapeutic development .
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl 4-(2-aminoethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)5-4-8(13)12-7-6-11/h4-7,11H2,1-3H3,(H,12,13) |
Clé InChI |
PINQOWFBHLVQEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)
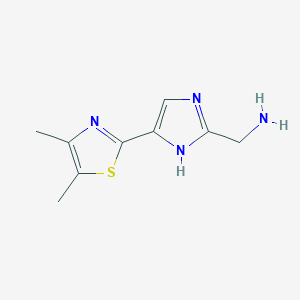

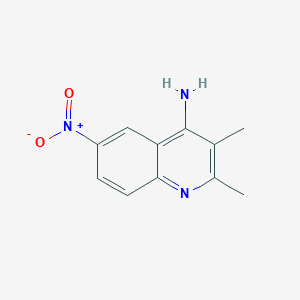
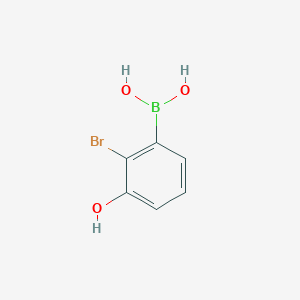
![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)



